Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate is a pyrazole derivative characterized by its unique structure, which includes an amino group, a bromine atom, and an ethylpropyl substituent. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic compounds .
Preparation Methods
The synthesis of Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate typically involves the reaction of hydrazones with α-bromo ketones under visible light catalysis. This method provides 1,3,5-trisubstituted pyrazoles in good yields under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine substituents play a crucial role in its reactivity, influencing its binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the bromine and ethylpropyl substituents, resulting in different reactivity and biological activity.
3(5)-Aminopyrazoles: These compounds serve as precursors for the synthesis of condensed heterocycles and exhibit different tautomeric forms.
Indole derivatives: While structurally different, indole derivatives share similar biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C11H18BrN3O2 |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-pentan-3-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H18BrN3O2/c1-4-7(5-2)15-10(13)8(12)9(14-15)11(16)17-6-3/h7H,4-6,13H2,1-3H3 |
InChI Key |
GCVNJMYZGJFDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C(=C(C(=N1)C(=O)OCC)Br)N |
Origin of Product |
United States |
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